2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide
Overview
Description
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a heterocyclic compound that belongs to the thieno[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core with dimethyl and oxo substituents, and an acetohydrazide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate thiophene and pyrimidine derivatives.
Introduction of the dimethyl and oxo groups: These substituents are introduced through selective methylation and oxidation reactions.
Attachment of the acetohydrazide group: This step involves the reaction of the intermediate compound with hydrazine derivatives under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetohydrazide moiety, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studies have investigated its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Preliminary research suggests it may have antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved can include inhibition of metabolic enzymes or interference with DNA replication processes, depending on the specific biological context.
Comparison with Similar Compounds
Similar compounds to 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide include other thieno[2,3-d]pyrimidine derivatives such as:
- 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one
- 3-amino-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties
Biological Activity
2-(5,6-Dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological activities, including antibacterial, antifungal, and antioxidant effects.
The molecular formula of this compound is , with a molecular weight of 252.29 g/mol. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 252.29 g/mol |
Molecular Formula | C10H12N4O2S |
LogP | -0.5425 |
Polar Surface Area | 75.205 Ų |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 3 |
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine with appropriate pyrimidine derivatives. The method has been optimized to yield high purity and yield of the target compound.
Antibacterial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit promising antibacterial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains including Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function.
Antifungal Activity
In vitro studies have indicated that this compound possesses antifungal properties. Testing against common fungal pathogens reveals a significant reduction in fungal growth at certain concentrations, suggesting its potential as a therapeutic agent for fungal infections.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases.
Case Studies
- Antibacterial Efficacy : A study published in 2008 explored the antibacterial activity of various thieno[2,3-d]pyrimidine derivatives, including acetohydrazides. The results showed that these compounds significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations .
- Antifungal Assessment : In a recent investigation involving several thienopyrimidine derivatives, the compound was tested against Candida albicans and Aspergillus niger. It demonstrated notable antifungal activity comparable to standard antifungal agents .
- Antioxidant Properties : An analysis conducted on the antioxidant potential of related compounds found that they exhibited a strong capacity to reduce oxidative stress markers in cellular models, suggesting their use in formulations aimed at combating oxidative damage .
Properties
IUPAC Name |
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetohydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-6(2)17-9-8(5)10(16)14(4-12-9)3-7(15)13-11/h4H,3,11H2,1-2H3,(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHQWNHCXGPWEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NN)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.